2-Amino-3-methyl-5-nitropyridine
Overview
Description
2-Amino-3-methyl-5-nitropyridine is a nitrogen-based heterocyclic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, a fundamental structure in many biologically active compounds. Pyridine and its derivatives are known for their wide range of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties .
Mechanism of Action
Target of Action
2-Amino-3-methyl-5-nitropyridine (2A3M5NP) is a nitrogen-based heterocyclic compound . Nitrogen-based heterocyclic compounds play an important role in biomedical research and drug designing due to their immense potential against tumor cells . Pyridine nucleus, which is prevalent in most of the natural products, is extremely important in the chemistry of biological systems . It plays a key role in catalyzing both biological and chemical systems .
Mode of Action
The mode of action of 2A3M5NP involves quantum chemical calculations on energy and molecular structure . The compound’s interaction with its targets and any resulting changes are investigated from natural bonding orbital (NBO) analysis . The intramolecular charge transfer and hyperconjugative interaction of the compound are also studied .
Biochemical Pathways
The compound’s electronic properties such as homo (highest occupied molecular orbital) and lumo (lowest unoccupied molecular orbital) energies are determined . The electron density distribution and chemical reactive sites of 2A3M5NP were analyzed from molecular electrostatic potential (MEP) analysis and frontier molecular orbital (FMO) analysis .
Pharmacokinetics
and its melting point is 256-260 °C, which may influence its bioavailability.
Result of Action
The molecular and cellular effects of 2A3M5NP’s action involve the elimination of the amino group and reduction of the nitro group with the formation of 3-aminopyridine . This reaction is a result of the addition of hydrazine hydrate at the N-C 2 bond, followed by the elimination of ammonia and reduction of the nitro group to amino .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-methyl-5-nitropyridine can be synthesized through various methods. One common approach involves the nitration of 2-amino-3-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group to an amino group.
Substitution: Ammonia and amines are often used as nucleophiles in substitution reactions.
Major Products Formed
Scientific Research Applications
2-Amino-3-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential antimicrobial and antiproliferative activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-3-nitropyridine: Similar in structure but with the nitro group at a different position.
2-Amino-5-nitropyridine: Lacks the methyl group present in 2-amino-3-methyl-5-nitropyridine.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. The presence of both amino and nitro groups on the pyridine ring allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
3-methyl-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPYUDJJBGYXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370314 | |
Record name | 2-Amino-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18344-51-9 | |
Record name | 2-Amino-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational chemistry methods were used to study 2-Amino-3-methyl-5-nitropyridine in the research?
A1: The researchers utilized Density Functional Theory (DFT) calculations to investigate the properties of this compound []. DFT is a widely used computational chemistry method that helps predict molecular structures and properties by approximating the electronic structure of molecules.
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